

primary structure of the Q11 self-assembling domain

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Compound of Interest		
Compound Name:	Q11 peptide	
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An In-depth Technical Guide to the Primary Structure of the Q11 Self-Assembling Domain for Researchers, Scientists, and Drug Development Professionals.

The **Q11 peptide** is a synthetically designed polypeptide that serves as a quintessential model for studying the principles of molecular self-assembly. Its primary structure is the fundamental determinant of its hierarchical organization into well-defined fibrillar nanostructures. This guide provides a comprehensive overview of the Q11 domain, its biophysical characteristics, and the experimental methodologies employed in its study.

Primary Structure and Core Characteristics

The **Q11 peptide** is composed of 11 amino acids with the sequence Ac-Gln-Gln-Lys-Phe-Gln-Phe-Gln-Gln-Gln-NH2, often abbreviated as Ac-QQKFQFQFQQQ-NH2. The design of this sequence is intentional to promote self-assembly in aqueous environments. The alternating pattern of hydrophilic glutamine (Q) and hydrophobic phenylalanine (F) residues confers an amphiphilic character to the peptide. The N-terminus is acetylated and the C-terminus is amidated to neutralize the terminal charges, which reduces electrostatic repulsion and facilitates the close packing of peptide monomers.

The self-assembly process is typically initiated by a change in environmental conditions, such as a shift in pH. In solution, the peptide monomers adopt a β -hairpin conformation. These hairpins then associate to form β -sheets, which are the fundamental building blocks of the resulting nanofibers. The hydrophobic phenylalanine residues are sequestered in the core of the fibril, while the hydrophilic glutamine residues are exposed on the surface.



Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **Q11 peptide**.

Parameter	Value	
Amino Acid Sequence	Ac-QQKFQFQFQQQ-NH2	
Molecular Weight	Approximately 1557.7 Da	
Number of Amino Acid Residues	11	
Fibril Dimensions	Width: ~7-10 nm; Length: Micrometers	
Beta-Sheet Content in Fibrils	High, as confirmed by Circular Dichroism	

Experimental Protocols

The study of Q11 self-assembly involves a range of biophysical and imaging techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

- Solid-Phase Peptide Synthesis (SPPS): The Q11 peptide is synthesized on a rink amide resin using standard Fmoc/tBu chemistry.
- N-terminal Acetylation: Following the final coupling step, the N-terminus is acetylated using acetic anhydride.
- Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.



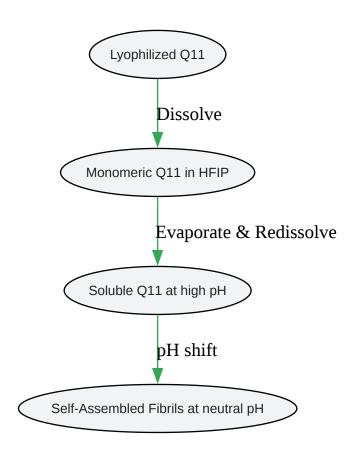


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Caption: Workflow for the synthesis and purification of the **Q11 peptide**.

Triggering Self-Assembly via pH Switch

- Solubilization: Lyophilized Q11 peptide is dissolved in hexafluoroisopropanol (HFIP) to ensure a monomeric state and then dried to a peptide film.
- Alkaline Dissolution: The peptide film is redissolved in a basic solution (e.g., pH 10-11 water or buffer) to maintain its solubility.
- Initiation of Assembly: The pH of the peptide solution is lowered to a neutral or slightly acidic pH (e.g., 7.4) by the addition of a buffer or a mild acid. This pH shift triggers the self-assembly process.





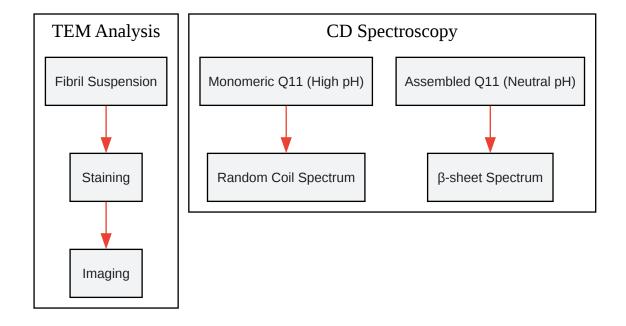
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Caption: Protocol for initiating Q11 self-assembly using a pH trigger.

Structural Characterization

- Transmission Electron Microscopy (TEM):
 - A dilute suspension of Q11 fibrils is applied to a carbon-coated copper grid.
 - The grid is washed with distilled water.
 - The sample is negatively stained with a solution of uranyl acetate.
 - The grid is air-dried and imaged using a transmission electron microscope to visualize the fibril morphology.
- Circular Dichroism (CD) Spectroscopy:
 - The CD spectrum of the monomeric Q11 peptide is recorded at a high pH, which will show a random coil conformation (minimum around 200 nm).
 - The CD spectrum of the self-assembled Q11 fibrils is recorded at a neutral pH. This
 spectrum will exhibit a characteristic minimum at approximately 218 nm, confirming the
 presence of a high β-sheet content.





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Caption: Logical flow for the structural characterization of Q11 assemblies.

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Phone: (601) 213-4426

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